Hex-5-en-2-amine
Overview
Description
Hex-5-en-2-amine is an organic compound with the molecular formula C6H13N. It is a primary amine with an alkene functional group, making it a versatile compound in organic synthesis. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-5-en-2-amine can be synthesized through several methods. One common method involves the reaction of 5-hexen-2-one with ammonia or an amine under reducing conditions. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process .
Another method involves the hydroamination of 1,5-hexadiene using a suitable catalyst. This reaction adds an amine group across the double bond of the diene, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 5-hexen-2-one. This process involves the use of high-pressure hydrogen gas and a metal catalyst such as palladium or platinum. The reaction is carried out in a solvent such as ethanol or methanol to ensure efficient mixing and heat transfer .
Chemical Reactions Analysis
Types of Reactions
Hex-5-en-2-amine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, base (e.g., sodium hydroxide, NaOH)
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Saturated amines
Substitution: Secondary and tertiary amines
Scientific Research Applications
Hex-5-en-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of Hex-5-en-2-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the alkene group can undergo reactions that modify the compound’s activity and properties .
Comparison with Similar Compounds
Hex-5-en-2-amine can be compared with other similar compounds such as:
Hex-5-en-1-amine: Similar structure but with the amine group at a different position, leading to different reactivity and applications.
Hex-5-en-3-amine: Another positional isomer with distinct chemical properties and uses.
Hex-5-en-2-ol: An alcohol with similar carbon chain length but different functional group, resulting in different chemical behavior.
This compound is unique due to its specific combination of an amine and an alkene group, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
hex-5-en-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-3-4-5-6(2)7/h3,6H,1,4-5,7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEJOEYAKXHDJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60994779 | |
Record name | Hex-5-en-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60994779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7380-76-9 | |
Record name | 5-Hexen-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7380-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pentenylamine, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007380769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hex-5-en-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60994779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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